molecular formula C19H19ClN4O B2862595 1-(2-chloro-5-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904817-32-9

1-(2-chloro-5-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2862595
CAS No.: 904817-32-9
M. Wt: 354.84
InChI Key: FRXVKEWVXDOMIW-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 2-chloro-5-methylphenyl group and at the 4-position with a carboxamide moiety bearing a 2,5-dimethylphenyl substituent. Its structural features include:

  • Carboxamide linkage: The N-(2,5-dimethylphenyl)carboxamide group introduces additional hydrophobicity and structural rigidity, which may modulate solubility and biological activity.

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-11-5-7-13(3)16(9-11)21-19(25)18-14(4)24(23-22-18)17-10-12(2)6-8-15(17)20/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXVKEWVXDOMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Structure Impact :

  • Pyrazole-based carboxamides (e.g., 3a–3p ) exhibit slightly lower melting points (123–183°C) compared to triazole derivatives (150–160°C), likely due to reduced symmetry and intermolecular interactions .
  • Triazoles are more metabolically stable than pyrazoles, making them preferable in drug design .

Substituent Effects: Electron-withdrawing groups (EWGs): Chloro substituents (e.g., 3a, 3b) increase melting points (e.g., 171–183°C for 3b) due to enhanced dipole interactions .

Synthetic Yields :

  • Coupling reactions using EDCI/HOBt (as in pyrazole derivatives) achieve moderate yields (62–71%), while triazole derivatives synthesized via acid chloride intermediates show higher yields (60–75%) .

Spectral and Analytical Data

Table 2: Comparative Spectral Analysis
Compound ¹H-NMR (δ, ppm) IR (cm⁻¹) MS ([M+H]⁺)
Target Compound Anticipated: δ ~2.4 (CH₃), 7.2–7.6 (Ar) ~1650 (C=O stretch) ~450
3a δ 8.12 (s, 1H), 2.66 (s, 3H) Not reported 403.1
3d δ 7.51–7.21 (m, 9H), 2.66 (s, 3H) 2230 (CN), 1637 (C=O) 421.0
N-Substituted triazole δ 2.4 (CH₃), 7.3–7.5 (Ar) 1680 (C=O) ~350
  • ¹H-NMR : Methyl groups in the target compound’s 2,5-dimethylphenyl substituent would resonate near δ 2.4, similar to 3c (δ 2.42) .
  • IR : The carboxamide C=O stretch (~1650–1680 cm⁻¹) aligns with reported triazole derivatives .

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